molecular formula C10H11NO B1666469 Abikoviromycin CAS No. 31774-33-1

Abikoviromycin

Cat. No. B1666469
CAS RN: 31774-33-1
M. Wt: 161.2 g/mol
InChI Key: KQSFHAWSULOGRI-IQPPKSMTSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Abikoviromycin is an antiviral antibiotic piperidine alkaloid with the molecular formula C10H11NO . It is produced by the bacteria Streptomyces abikoensis and Streptomyces rubescens .


Synthesis Analysis

The synthesis of Abikoviromycin involves a highly concise asymmetric process . The route first constructs another member of the streptazones, streptazone B1, using a rhodium-catalyzed distal selective allene-ynamide Pauson-Khand reaction as the key transformation . A regio- and enantioselective epoxidation under chiral phase-transfer catalytic conditions is then achieved to directly make streptazone A in 8 steps overall . A chemoselective, iridium-catalyzed reduction of the enaminone-system is employed to make Abikoviromycin in one additional step .


Molecular Structure Analysis

The molecular structure of Abikoviromycin is characterized by a β-lactam ring found within the central structure of the molecule . It has a double-bond stereo and two defined stereocentres .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Abikoviromycin include a rhodium-catalyzed distal selective allene-ynamide Pauson-Khand reaction, a regio- and enantioselective epoxidation under chiral phase-transfer catalytic conditions, and a chemoselective, iridium-catalyzed reduction of the enaminone-system .


Physical And Chemical Properties Analysis

Abikoviromycin has a molecular formula of C10H11NO and an average mass of 161.200 Da . It has a double-bond stereo and two defined stereocentres .

Scientific Research Applications

Chemical Structure and Stereochemistry

Abikoviromycin, identified as a compound with interesting chemical properties, has been the subject of research exploring its structure and stereochemistry. A study by Gurevich et al. (2004) investigated its reduction by complex metal hydrides and hydrogenation in the presence of various catalysts, determining that abikoviromycin is 5-ethylidene-4,4a-epoxy-2,3,4,4a-tetrahydro-5H-1-pyrindine with a specific configuration. This information is vital for understanding its potential applications in scientific research.

properties

IUPAC Name

(1S,3R,10Z)-10-ethylidene-2-oxa-6-azatricyclo[5.3.0.01,3]deca-6,8-diene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-7-3-4-8-10(7)9(12-10)5-6-11-8/h2-4,9H,5-6H2,1H3/b7-2-/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQSFHAWSULOGRI-LPPIIHRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1C=CC2=NCCC3C12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C\1/C=CC2=NCC[C@@H]3[C@]12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501043393
Record name Abikoviromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Abikoviromycin

CAS RN

31774-33-1
Record name Abikoviromycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031774331
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Abikoviromycin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501043393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ABIKOVIROMYCIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V639MO1IZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Abikoviromycin
Reactant of Route 2
Abikoviromycin
Reactant of Route 3
Abikoviromycin
Reactant of Route 4
Abikoviromycin
Reactant of Route 5
Abikoviromycin

Citations

For This Compound
118
Citations
GJ Wørmer, NL Villadsen, P Nørby… - Angewandte Chemie …, 2021 - Wiley Online Library
Streptazone A and abikoviromycin are alkaloids that both feature an unusual arrangement of reactive functionalities within a compact tricyclic ring system. Here, we report a highly …
Number of citations: 10 onlinelibrary.wiley.com
Y Sakagami, R Utahara, K Yagishita… - The Journal of …, 1958 - jstage.jst.go.jp
… These properties of latumcidin suggested its identity with abikoviromycin. Abikoviromycin … The crystalline abikoviromycin sulfate showed the similar ultraviolet spectrum as latumcidin …
Number of citations: 12 www.jstage.jst.go.jp
H Maruyama, S Okamoto, Y Kubo, G Tsuji… - The Journal of …, 2003 - jstage.jst.go.jp
… Abikoviromycin (1) was isolated as an antibiotic showing antiviral, … of abikoviromycin,10) and, later, it was isolated as a natural product from the culture broth of an abikoviromycin-…
Number of citations: 13 www.jstage.jst.go.jp
D Mitchell, LS Liebeskind - Journal of the American Chemical …, 1990 - ACS Publications
… and novel structure, abikoviromycin should have attracted … However, abikoviromycin is highly unstable and polymerizes … that the chemical reactivityof abikoviromycin is associated with …
Number of citations: 58 pubs.acs.org
H Umezawa, T TAZAKI, S FUKUYAMA - The Japanese Medical …, 1951 - jstage.jst.go.jp
… The dried mixture of abikoviromycin and glucose is dissolved in saline and injected to mice (… of abikoviromycin died and all of those with 0.075 mg survived. LD50, of abikoviromycin is …
Number of citations: 34 www.jstage.jst.go.jp
T Tsuruoka, T SHOMURA, Y OGAWA… - The Journal of …, 1973 - jstage.jst.go.jp
The standard system contained 0.1 Mphosphate buffer (pH 8.0), 0.25 yMdihydroabiko-viromycin (SF-973 C) and enzyme (SF-973 B) in a total volume of 4.0 ml. The reaction wascarried …
Number of citations: 9 www.jstage.jst.go.jp
GJ Wørmer, TB Poulsen - Synlett, 2022 - thieme-connect.com
… Streptazone A and abikoviromycin are small and highly functionalized piperidine alkaloids, both … coverage of our recent asymmetric syntheses of streptazone A and abikoviromycin. …
Number of citations: 1 www.thieme-connect.com
Y Kono, S TAKEUCHI, H YONEHARA… - The Journal of …, 1970 - jstage.jst.go.jp
In the nmr spectrum of latumcidin free base in deuteriobenzene there was some uncertainty as to the assignment of the singlet at d 3.49 as a methine proton adjacent to methylene group…
Number of citations: 10 www.jstage.jst.go.jp
H UMEZAWA, T TAKEUCHI, Y OKAMI… - Japanese Journal of …, 1953 - jstage.jst.go.jp
… virus were found to all belong to abikoviromycin by the color test reaction, discovered by Umezawa and others (3). But two abikoviromycin-producing strains were found' also to produce …
Number of citations: 7 www.jstage.jst.go.jp
AI Gurevich, MN Kolosov, VG Korobko… - Tetrahedron Letters, 1968 - Elsevier
Abikovlro5yci. n (1, 2), C, OE,, lVO, is an optically active antiviral antibiotic from Streutonwces abikoensis with basic properties. It is highly unstable and polymeri5es promptly on …
Number of citations: 28 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.